N-benzyl-4-chloro-N-ethylbenzamide
Overview
Description
Scientific Research Applications
Gastroprokinetic Activity
N-benzyl-4-chloro-N-ethylbenzamide and related compounds have been explored for their potential gastroprokinetic activity. Studies have demonstrated that certain benzamides with modifications in their structure exhibit potent gastric emptying activity. The direction of the N-benzyl group appears to significantly influence this activity, indicating potential applications in gastroprokinetic therapy (Morie et al., 1995).
CCR5 Antagonism
Research into this compound derivatives has led to the synthesis of novel compounds acting as CCR5 antagonists. These compounds are of interest in the context of HIV/AIDS, as CCR5 is a critical co-receptor for HIV entry into cells. The development of such antagonists can be a significant step in HIV therapy (Bi, 2015).
Platinum-Catalyzed Intermolecular Hydroamination
In the field of organic synthesis, this compound has been involved in studies related to platinum-catalyzed intermolecular hydroamination reactions. These reactions are important for the synthesis of various organic compounds, with potential applications in pharmaceuticals and materials science (Wang and Widenhoefer, 2004).
Metabolic Studies
The metabolic pathways of N-ethylbenzamide and related compounds have been extensively studied. Understanding these metabolic pathways is crucial for predicting the biological fate of these compounds in drug development and toxicology studies. Such insights can aid in designing safer and more effective drugs (Taylor et al., 1995).
Anticancer Properties
Recent research has focused on developing derivatives of this compound with potential anticancer properties. Studies have examined the structure-activity relationships of these derivatives, aiming to optimize their effectiveness against various cancer cell lines. This research is a part of the ongoing effort to discover new therapeutic agents for cancer treatment (Tang et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
N-benzyl-4-chloro-N-ethylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO/c1-2-18(12-13-6-4-3-5-7-13)16(19)14-8-10-15(17)11-9-14/h3-11H,2,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILKCZOYNXKDZAD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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